Theodrenaline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

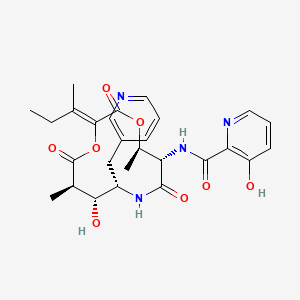

Theodrenaline is synthesized through the covalent bonding of norepinephrine and theophylline. The synthetic route involves the reaction of these two compounds under specific conditions to form theodrenaline.

Chemical Reactions Analysis

Theodrenaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also occur, although they are less common.

Substitution: Theodrenaline can undergo substitution reactions, particularly in the presence of specific reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Theodrenaline has several scientific research applications, including:

Chemistry: It is used in studies related to cardiac stimulants and their effects on the cardiovascular system.

Biology: The compound is investigated for its effects on cellular processes and signaling pathways.

Medicine: Theodrenaline is used in clinical settings to manage hypotensive states during anesthesia and in emergency medicine. .

Mechanism of Action

Theodrenaline exerts its effects through a combination of direct sympathomimetic actions and phosphodiesterase inhibition. It increases cardiac contractile force by stimulating beta-adrenergic receptors and inhibiting phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac muscle cells. This results in enhanced cardiac output and increased blood pressure .

Comparison with Similar Compounds

Theodrenaline is unique in its combination of norepinephrine and theophylline, which provides both sympathomimetic and phosphodiesterase inhibitory effects. Similar compounds include:

Fenethylline: Another stimulant with a different mechanism of action, used for its psychoactive effects.

Theodrenaline’s unique combination of effects makes it particularly effective in increasing cardiac contractile force without significantly affecting systemic vascular resistance .

Properties

CAS No. |

2572-61-4 |

|---|---|

Molecular Formula |

C17H22ClN5O5 |

Molecular Weight |

411.8 g/mol |

IUPAC Name |

7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C17H21N5O5.ClH/c1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10;/h3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3;1H |

InChI Key |

CSKCJAUXLOQTMM-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl |

Key on ui other cas no. |

2572-61-4 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

noradrenaline theophylline noradrenaline theophylline, (R)-isomer noradrenaline theophylline, hydrochloride noradrenaline theophylline, monohydrochloride, (R)-isomer theodrenaline theodrenaline hydrochloride theodrenaline hydrochloride, (R)-isomer theodrenaline, (R)-isome |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-diamino-14-(2-chlorophenyl)-8-imino-12-oxo-9-thia-3,11-diazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5-tetraene-5-carbonitrile](/img/structure/B1226418.png)

![2-(diethylamino)ethyl 4-[[3-(azepan-1-ylsulfonyl)-4-chlorobenzoyl]amino]benzoate](/img/structure/B1226422.png)

![1-(6-Methyl-2-pyridinyl)-4-[oxo(thiophen-2-yl)methyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B1226424.png)

![N-[5-(4-morpholinylsulfonyl)-2-(1-pyrrolidinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1226425.png)